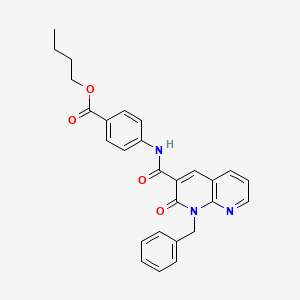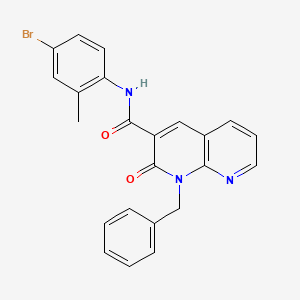![molecular formula C23H17ClFN3O2 B6547866 N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946331-32-4](/img/structure/B6547866.png)
N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes two phenyl rings (one with a chlorine atom and the other with a fluorine atom), a naphthyridine ring system (a type of nitrogen-containing heterocycle), and a carboxamide group. These features suggest that this compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the phenyl rings could be introduced using a Friedel-Crafts alkylation, while the naphthyridine ring could be formed via a multi-component reaction involving a 1,2-diamine and two equivalents of a 1,2-diketone .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple aromatic rings (phenyl and naphthyridine) would contribute to its rigidity and planarity. The electronegative chlorine and fluorine atoms on the phenyl rings could engage in various types of intermolecular interactions .Chemical Reactions Analysis
Given the various functional groups present in this molecule, it could participate in a number of different chemical reactions. For example, the carboxamide group could undergo hydrolysis to yield a carboxylic acid and an amine. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would likely be relatively high due to the presence of multiple strong intermolecular forces .Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the aromatic rings and the polar carboxamide group could allow for interactions with a variety of biological targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-18-7-3-15(4-8-18)13-27-22(29)20-12-17-2-1-11-26-21(17)28(23(20)30)14-16-5-9-19(25)10-6-16/h1-12H,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVFJFDXWGMLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547802.png)
![N,N-dibutyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547808.png)
![N-benzyl-N-butyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547825.png)
![N-benzyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547830.png)
![3-(4-benzylpiperidine-1-carbonyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547836.png)
![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547847.png)
![1-[(4-fluorophenyl)methyl]-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547852.png)
![1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one](/img/structure/B6547858.png)
![1-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547862.png)
![N-(3,3-diphenylpropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547870.png)
![N-butyl-1-[(4-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547888.png)